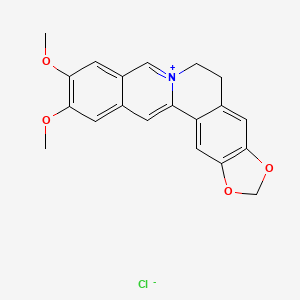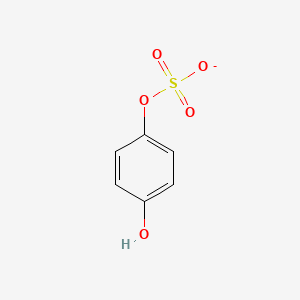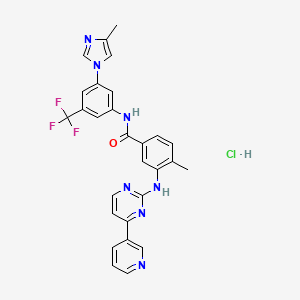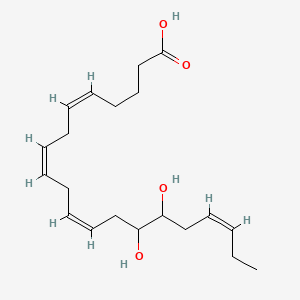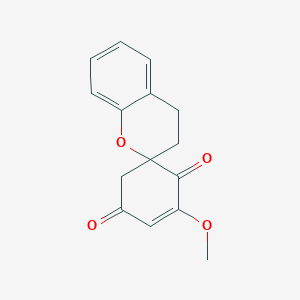
Bauhispirorin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bauhispirorin A is a natural product found in Bauhinia purpurea with data available.
Aplicaciones Científicas De Investigación
Anti-inflammatory Potential of Bauhinia Compounds : Compounds isolated from the stem bark of Bauhinia rufescens have shown significant anti-inflammatory potential, particularly through the inhibition of the cyclooxygenase-2 enzyme (COX-2), suggesting a possible application in the treatment of inflammatory conditions (Muhammad & Sirat, 2013).
Anticancer Properties : Extracts from Aquilegia nivalis, a plant related to the Bauhinia genus, have been demonstrated to induce apoptosis selectively in cancer cells, specifically through the deactivation of the UPR signaling pathway. This points towards a novel approach in cancer therapeutics and highlights the potential of plant-derived compounds in the development of anti-cancer drugs (Hilal et al., 2021).
Biotechnological Applications : The unique biochemical properties and biotechnological applications of lectins from the Bauhinia genus, including their roles in inhibiting cancer cell growth and marking cells, present a broad spectrum of potential applications in research, diagnostics, and therapy. These applications underscore the versatility of plant-derived compounds in biotechnology and medicine (Cagliari, Kremer, & Pinto, 2018).
Analgesic Properties : The leaves of Bauhinia acuminata have been studied for their anti-nociceptive activity, demonstrating significant effects in experimental animal models. This suggests potential applications of Bauhinia compounds in pain management, aligning with traditional uses of the plant for treating pain (Padgaonkar, Suryavanshi, Londhe, & Kulkarni, 2018).
Propiedades
Fórmula molecular |
C15H14O4 |
|---|---|
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
2'-methoxyspiro[3,4-dihydrochromene-2,6'-cyclohex-2-ene]-1',4'-dione |
InChI |
InChI=1S/C15H14O4/c1-18-13-8-11(16)9-15(14(13)17)7-6-10-4-2-3-5-12(10)19-15/h2-5,8H,6-7,9H2,1H3 |
Clave InChI |
ZYXVNXXRKJOSNN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)CC2(C1=O)CCC3=CC=CC=C3O2 |
Sinónimos |
bauhispirorin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,4S,5S,7S,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione](/img/structure/B1258774.png)
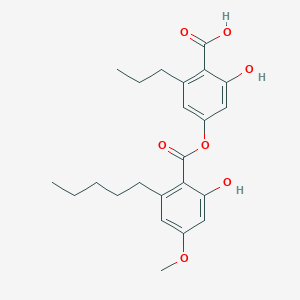
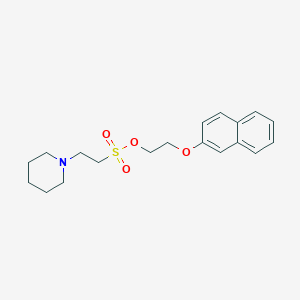
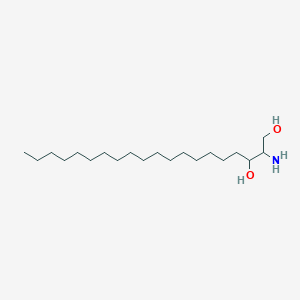
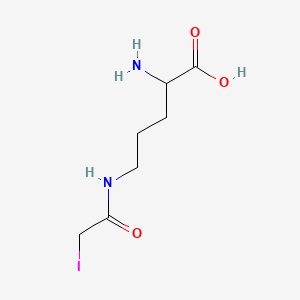
![(5S,12S)-5,12-Epimino-5,6,12,13-tetrahydro-15,15-dimethylcycloocta[1,2-f:5,6-f']bis[1,3]benzodioxole-15-ium](/img/structure/B1258785.png)
![(1S,4aR,5S,8aR)-5-[(3R)-5-hydroxy-3-methylpentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B1258787.png)

![N-[2-[[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]quinoline-3-carboxamide](/img/structure/B1258789.png)
![benzyl N-[1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B1258791.png)
